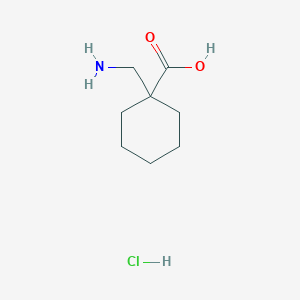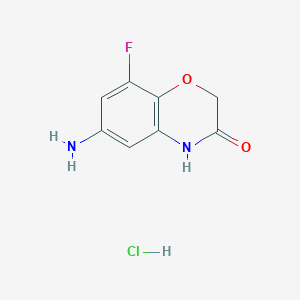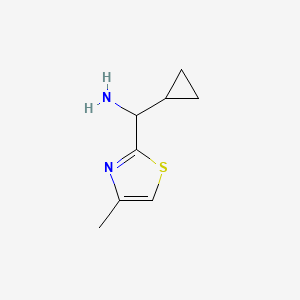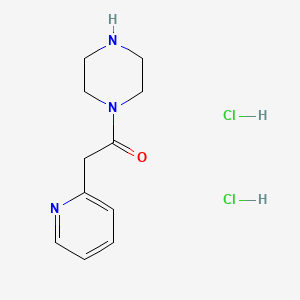
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride typically involves the following steps:
Formation of the Ethanone Bridge: This can be achieved by reacting 2-bromopyridine with piperazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Purification: The crude product is purified using recrystallization or column chromatography.
Formation of the Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an organic solvent.
Major Products:
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Reduced ethanone derivatives.
Substitution Products: Halogenated pyridine derivatives.
Scientific Research Applications
1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors in the brain, such as serotonin or dopamine receptors.
Pathways Involved: The compound can modulate neurotransmitter pathways, potentially leading to altered neuronal signaling and therapeutic effects.
Comparison with Similar Compounds
1-(Piperazin-1-yl)-2-(pyridin-3-yl)ethan-1-one dihydrochloride: Similar structure but with the pyridine ring at the 3-position.
1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one dihydrochloride: Pyridine ring at the 4-position.
Uniqueness: 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride is unique due to its specific positioning of the pyridine ring, which can influence its binding affinity and specificity towards certain receptors, making it a valuable compound for targeted research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
1240527-21-2 |
|---|---|
Molecular Formula |
C11H16ClN3O |
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-piperazin-1-yl-2-pyridin-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10;/h1-4,12H,5-9H2;1H |
InChI Key |
NYYVHMLQBGGIPO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl.Cl |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


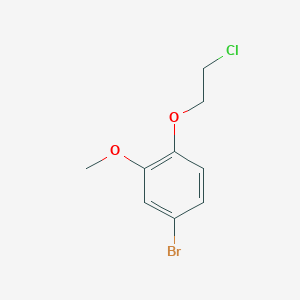
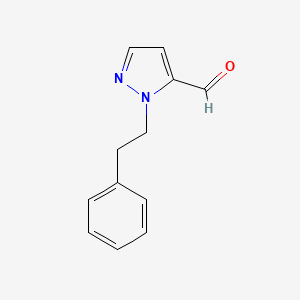
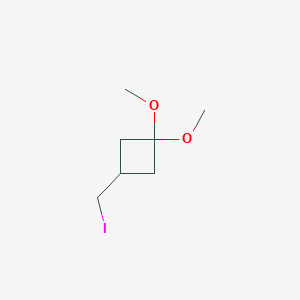
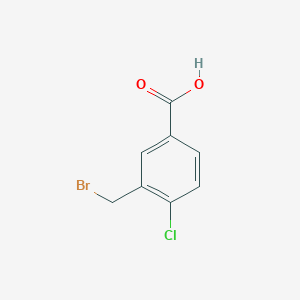
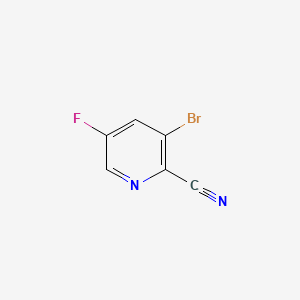

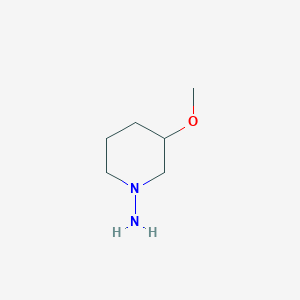
![8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid](/img/structure/B1372980.png)

